molecular formula C19H15ClO B14761544 2-(Benzyloxy)-3-chloro-1,1'-biphenyl

2-(Benzyloxy)-3-chloro-1,1'-biphenyl

Cat. No.: B14761544
M. Wt: 294.8 g/mol
InChI Key: UVEFAPCJDAGMSE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-chloro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a benzyloxy group attached to the second carbon and a chlorine atom attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-chloro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid or boronate ester as the coupling partner and a halogenated biphenyl derivative as the substrate. The reaction is catalyzed by a palladium catalyst and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Another method involves the nucleophilic substitution reaction, where a benzyloxy group is introduced to a chlorinated biphenyl derivative using a suitable nucleophile under basic conditions .

Industrial Production Methods

Industrial production of 2-(Benzyloxy)-3-chloro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield, making the process more economically viable .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-chloro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Benzyloxy)-3-chloro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-chloro-1,1’-biphenyl involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-3-chloro-1,1’-biphenyl is unique due to the presence of both a benzyloxy group and a chlorine atom on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other biphenyl derivatives .

Properties

Molecular Formula

C19H15ClO

Molecular Weight

294.8 g/mol

IUPAC Name

1-chloro-3-phenyl-2-phenylmethoxybenzene

InChI

InChI=1S/C19H15ClO/c20-18-13-7-12-17(16-10-5-2-6-11-16)19(18)21-14-15-8-3-1-4-9-15/h1-13H,14H2

InChI Key

UVEFAPCJDAGMSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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